コロール

コロール(Corroles)は、四ピロール環を有するマクロサイクル化合物で、ポルフィリンと類似する構造ながら、1つのメチインブリッジが欠如した14π電子系を特徴とする。この構造的特異性により、高い柔軟性と電子的可変性を示し、多様な遷移金属イオンとの配位能が優れている。特に、酸化還元反応における触媒効率や光化学的安定性が注目され、有機合成や材料科学分野での応用が進んでいる。また、光動力療法や光学デバイスへの利用も検討されており、その構造設計による特性調整が研究の焦点である。

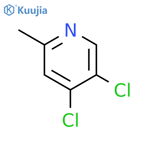

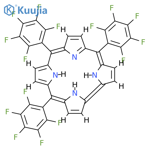

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

5,10,15-tris(pentafluorophenyl)corrole | 262280-80-8 | C37H11F15N4 |

関連文献

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

推奨される供給者

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品